molecular formula C13H18Cl2O B14730607 6-Tert-butyl-2,4-dichloro-3-(propan-2-yl)phenol CAS No. 6265-31-2

6-Tert-butyl-2,4-dichloro-3-(propan-2-yl)phenol

Cat. No.: B14730607
CAS No.: 6265-31-2
M. Wt: 261.18 g/mol
InChI Key: FFUCKRWXWRUCQM-UHFFFAOYSA-N
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Description

6-Tert-butyl-2,4-dichloro-3-(propan-2-yl)phenol is an organic compound that belongs to the class of phenols. It is characterized by the presence of tert-butyl, dichloro, and isopropyl groups attached to a phenolic ring. This compound is known for its significant chemical stability and unique reactivity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butyl-2,4-dichloro-3-(propan-2-yl)phenol typically involves the alkylation of phenol with isobutylene in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the tert-butyl group . The chlorination of the resulting tert-butylphenol is then performed using chlorine gas under controlled conditions to introduce the dichloro groups .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the alkylation and chlorination steps, often involving the use of advanced catalysts and reaction monitoring systems.

Chemical Reactions Analysis

Types of Reactions

6-Tert-butyl-2,4-dichloro-3-(propan-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Tert-butyl-2,4-dichloro-3-(propan-2-yl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 6-Tert-butyl-2,4-dichloro-3-(propan-2-yl)phenol exerts its effects involves interactions with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing the activity of enzymes and other proteins. The presence of tert-butyl and dichloro groups enhances the compound’s stability and reactivity, allowing it to interact with a wide range of biological and chemical systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Tert-butyl-2,4-dichloro-3-(propan-2-yl)phenol is unique due to the combination of tert-butyl, dichloro, and isopropyl groups, which confer distinct chemical properties. Its stability and reactivity make it suitable for specialized applications in research and industry, distinguishing it from other similar compounds .

Properties

CAS No.

6265-31-2

Molecular Formula

C13H18Cl2O

Molecular Weight

261.18 g/mol

IUPAC Name

6-tert-butyl-2,4-dichloro-3-propan-2-ylphenol

InChI

InChI=1S/C13H18Cl2O/c1-7(2)10-9(14)6-8(13(3,4)5)12(16)11(10)15/h6-7,16H,1-5H3

InChI Key

FFUCKRWXWRUCQM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C(=C1Cl)O)C(C)(C)C)Cl

Origin of Product

United States

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